3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors One common approach involves the formation of the thieno[2,3-b]pyridine core through cyclization reactionsThe thiophen-2-yl group is often introduced via cross-coupling reactions such as Suzuki or Stille coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts like palladium for cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings .
Scientific Research Applications
3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives and heterocyclic compounds with similar structural features, such as:
- Thieno[3,2-b]thiophene derivatives
- Pyridine-based heterocycles
- Thiophene-based compounds
Uniqueness
The uniqueness of 3-amino-N-(2-methylphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15N3OS2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-amino-N-(2-methylphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H15N3OS2/c1-11-5-2-3-6-13(11)21-18(23)17-16(20)12-8-9-14(22-19(12)25-17)15-7-4-10-24-15/h2-10H,20H2,1H3,(H,21,23) |
InChI Key |
LYZQOAAVAUPCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N |
Origin of Product |
United States |
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